1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(o-tolyloxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features multiple amino and tolyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(o-tolyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Tolylation: The tolyloxy groups are introduced via nucleophilic substitution reactions using appropriate tolyl derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(o-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The amino and tolyloxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated tolyl derivatives, nucleophiles.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(o-tolyloxy)anthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Chemistry: Serves as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(o-tolyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. Additionally, its amino and tolyloxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(o-tolyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
88600-63-9 |
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Molecular Formula |
C28H24N4O4 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N4O4/c1-13-7-3-5-9-17(13)35-19-11-15(29)21-23(25(19)31)28(34)24-22(27(21)33)16(30)12-20(26(24)32)36-18-10-6-4-8-14(18)2/h3-12H,29-32H2,1-2H3 |
InChI Key |
YOUJNQKHDBUXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5C)N)N |
Origin of Product |
United States |
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